molecular formula C10H4ClF3N2O2S B6189920 2-[2-(5-chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid CAS No. 2648939-49-3

2-[2-(5-chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid

Cat. No.: B6189920
CAS No.: 2648939-49-3
M. Wt: 308.7
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Description

2-[2-(5-chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is a complex organic compound that features a combination of pyridine, thiazole, and difluoroacetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The synthesis begins with the preparation of 5-chloro-3-fluoropyridine through halogenation reactions.

    Thiazole Ring Formation: The pyridine derivative is then reacted with thioamides to form the thiazole ring.

    Introduction of Difluoroacetic Acid:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-[2-(5-chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Agrochemicals: The compound is explored for its use in herbicides and insecticides.

    Material Science: It is studied for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(5-chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-fluoropyridine
  • 2-chloro-5-fluoropyrimidine
  • 5-chloro-2,3,6-trifluoropyridine

Uniqueness

2-[2-(5-chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both fluorine and chlorine atoms, along with the thiazole ring, makes it particularly interesting for various applications.

Properties

CAS No.

2648939-49-3

Molecular Formula

C10H4ClF3N2O2S

Molecular Weight

308.7

Purity

95

Origin of Product

United States

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